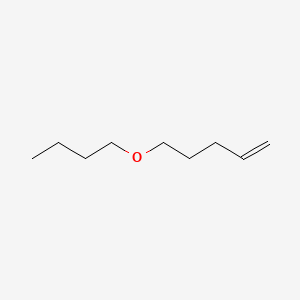
5-Butoxy-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-1-pentene is an organic compound with the molecular formula C9H18O It is an ether, specifically a butyl ether of pentene, characterized by a butoxy group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-1-pentene typically involves the reaction of 1-pentene with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of butanol reacts with the double bond of 1-pentene, forming the ether linkage.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes where the reactants are passed over a solid acid catalyst at elevated temperatures. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxy-pentanal or butoxy-pentanoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 5-butoxy-pentane.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Butoxy-pentanal, Butoxy-pentanoic acid
Reduction: 5-Butoxy-pentane
Substitution: Various halogenated derivatives
Scientific Research Applications
5-Butoxy-1-pentene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.
Medicine: Research is ongoing into its potential use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a component in certain lubricants and surfactants.
Mechanism of Action
The mechanism of action of 5-Butoxy-1-pentene involves its interaction with various molecular targets. The ether group can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s solubility and reactivity. The double bond in the pentene chain can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-Butoxy-2-pentene
- 2-Butoxy-1-pentene
- 3-Butoxy-1-pentene
Comparison: 5-Butoxy-1-pentene is unique due to the position of the butoxy group and the double bond, which influences its reactivity and applications. Compared to its isomers, this compound may exhibit different physical properties such as boiling point and solubility, making it suitable for specific industrial applications.
Properties
CAS No. |
54004-24-9 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
5-butoxypent-1-ene |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-9H2,2H3 |
InChI Key |
CPBCAWGRKAFJKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


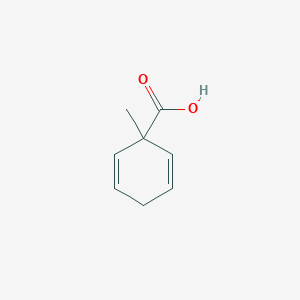

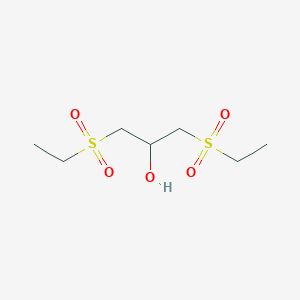

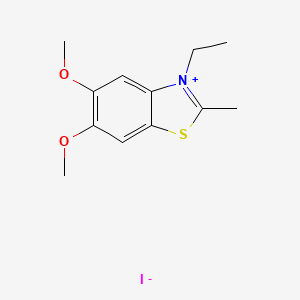
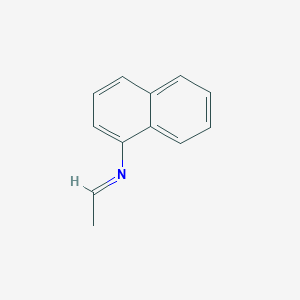
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
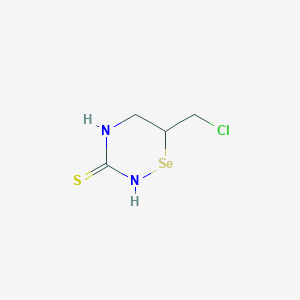
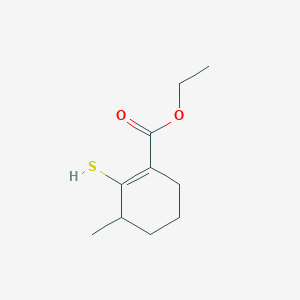

![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

